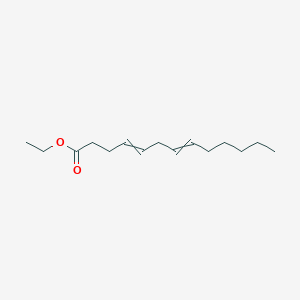
Ethyl trideca-4,7-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl trideca-4,7-dienoate is an organic compound with the molecular formula C15H26O2 It is characterized by the presence of a conjugated diene system, which consists of two double bonds separated by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl trideca-4,7-dienoate can be synthesized through various methods, including Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method ensures high stereoisomeric purity, achieving ≥98% selectivity. Other methods, such as Heck alkenylation and Horner-Wadsworth-Emmons olefination, have also been employed, but they often lack the high stereoselectivity required .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using Pd-catalyzed cross-coupling reactions. The use of promoter bases like CsF or nBu4NF has been found to enhance the selectivity and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl trideca-4,7-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated compounds.
Substitution: The diene system allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing agents: Such as hydrogen gas (H2) in the presence of a palladium catalyst for hydrogenation.
Substitution reagents: Such as halogens (e.g., Br2) for halogenation reactions.
Major Products
The major products formed from these reactions include epoxides, saturated esters, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl trideca-4,7-dienoate has several scientific research applications, including:
Chemistry: Used as a model compound for studying conjugated diene systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of ethyl trideca-4,7-dienoate involves its interaction with molecular targets through its conjugated diene system. This system allows the compound to participate in various chemical reactions, including electrophilic addition and radical reactions. The specific molecular targets and pathways involved depend on the context of its application, such as its interaction with enzymes or other biological molecules .
Comparación Con Compuestos Similares
Ethyl trideca-4,7-dienoate can be compared with other similar compounds, such as:
Ethyl undeca-2,4-dienoate: Another conjugated diene ester with a shorter carbon chain.
Ethyl trideca-2,4,6-trienoate: A trienoic ester with an additional double bond, offering different reactivity and properties.
The uniqueness of this compound lies in its specific conjugated diene system and the resulting chemical and biological properties, which distinguish it from other similar compounds.
Propiedades
Número CAS |
68236-05-5 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
ethyl trideca-4,7-dienoate |
InChI |
InChI=1S/C15H26O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)17-4-2/h8-9,11-12H,3-7,10,13-14H2,1-2H3 |
Clave InChI |
HQXZCXKBNWBGFS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CCCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


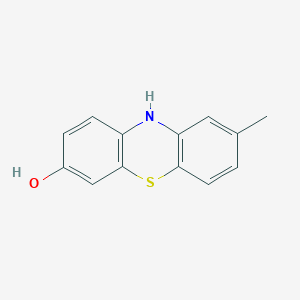
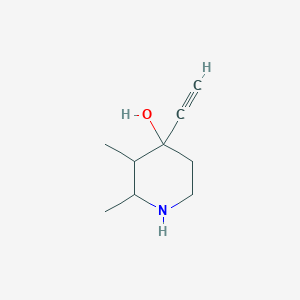
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471803.png)

![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14471812.png)

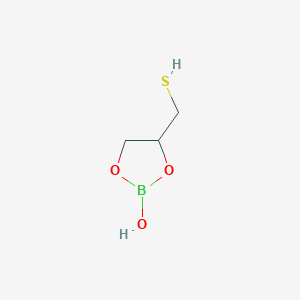
![8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14471825.png)
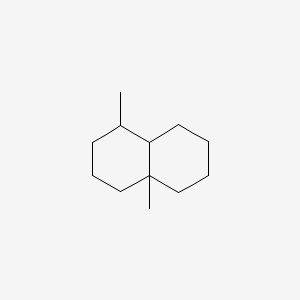
![2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14471834.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(ethylhexylamino)-3'-methyl-2'-(phenylamino)-](/img/structure/B14471836.png)
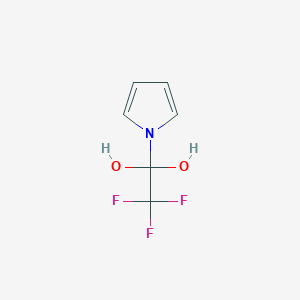
![N-[2-(4-Methoxyphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14471847.png)
![N-methyl-4-[2-[4-(methylsulfamoyl)phenoxy]ethoxy]benzenesulfonamide](/img/structure/B14471851.png)
